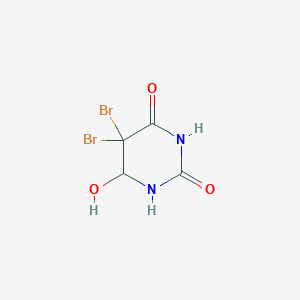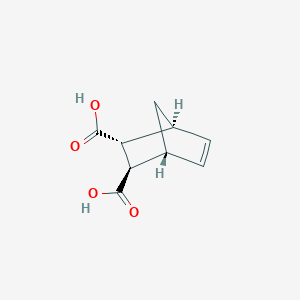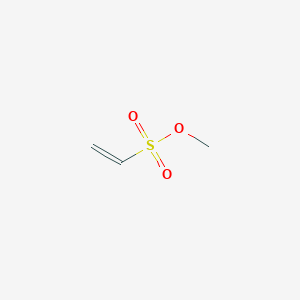
Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
Vue d'ensemble
Description
Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (DDP) is a compound derived from pyridine and is an important intermediate in the synthesis of a variety of heterocyclic compounds. It is a versatile molecule that is used in a variety of scientific applications. It is used in the synthesis of pharmaceuticals, agrochemicals, dyes, and other organic compounds. It has been studied extensively for its biological and pharmacological properties.
Applications De Recherche Scientifique
Synthesis and Application of Dihydropyridines
Chemical Synthesis and Biological Activities Dihydropyridines (DHPs) are significant in synthetic organic chemistry due to their presence in various biologically active compounds. A review of recent methodologies for the synthesis of 1,4-DHPs via multi-component reactions highlights the Hantzsch Condensation reaction as a primary method for preparing these compounds. DHPs serve as the core structure in numerous drugs and exhibit a wide range of biological activities, suggesting their potential in developing therapeutic agents (Sohal, 2021).
Phthalates in Food and Packaging Research on phthalates, including diethyl phthalate (DEP), explores their widespread use as plasticizers in food processing and packaging. These compounds have raised concerns due to their potential health effects, leading to studies on their occurrence, metabolism, and exposure levels in foods and food packaging materials (Harunarashid et al., 2017).
Biochemistry of Betalains Betalains, containing a similar dihydropyridine core structure, exhibit a range of colors and have been studied for their antioxidant properties and potential health benefits. Their biosynthesis and applications in food coloring and pharmaceuticals highlight the versatility of dihydropyridine derivatives in various fields (Khan & Giridhar, 2015).
Mécanisme D'action
Target of Action
Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is a derivative of dihydropyridine, which is known to have anti-inflammatory and analgesic activities . The primary targets of this compound are the inflammatory chemicals produced by white blood cells .
Mode of Action
The compound interacts with its targets by inhibiting the action of cyclooxygenase (COX-1 and COX-2) enzymes . These enzymes catalyze the biosynthesis of prostaglandins (PGs), which are involved in the development of pain and inflammation . By inhibiting these enzymes, the compound reduces inflammation and pain .
Biochemical Pathways
The compound affects the biochemical pathways involved in the production of prostaglandins . By inhibiting the COX-1 and COX-2 enzymes, it disrupts the synthesis of prostaglandins, thereby reducing inflammation and pain .
Pharmacokinetics
Dihydropyridines are generally well-absorbed and have good bioavailability .
Result of Action
The compound’s action results in a rapid onset of anti-inflammatory action and exhibits prominent activity when compared with the standard drug . Compounds carrying amide functionality showed the highest anti-inflammatory as well as analgesic activities .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it is soluble in hot ethanol and slightly soluble in water . It is also sensitive to light, which can cause it to darken . Therefore, it should be stored in a dark place and sealed in dry conditions .
Analyse Biochimique
Biochemical Properties
In biochemical reactions, Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate has been found to interact with various enzymes and proteins
Cellular Effects
It has been suggested that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-5-23-18(21)15-12(3)20-13(4)16(19(22)24-6-2)17(15)14-10-8-7-9-11-14/h7-11,17,20H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZSDRXKLXBRHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2)C(=O)OCC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50151399 | |
| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-phenyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50151399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1165-06-6 | |
| Record name | 1,4-Dihydro-2,6-dimethyl-4-phenyl-3,5-pyridinedicarboxylic acid diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1165-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 63467 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001165066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1165-06-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63467 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-phenyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50151399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIETHYL 4-PHENYL-1,4-DIHYDRO-2,6-LUTIDINE-3,5-DICARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL 2,6-DIMETHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E97NK89OBH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the molecular structure and conformation of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate?
A1: this compound (C19H23NO4) features a dihydropyridine ring that adopts a flattened boat conformation. This ring is not perfectly planar, and its base forms a dihedral angle of 88.78° with the attached phenyl ring. []
Q2: How is this compound synthesized?
A2: The synthesis of this compound can be achieved through a one-pot, three-component reaction. This reaction involves benzaldehyde, ethyl acetoacetate, and either ammonium acetate [] or ammonium bicarbonate []. Interestingly, crude glycerol, a byproduct of waste cooking oil treatment, can be effectively utilized as a solvent in this synthesis. []
Q3: How does the crystal structure of this compound influence its packing?
A3: The crystal packing of this compound is stabilized by intermolecular interactions. These interactions include strong hydrogen bonds between the nitrogen-hydrogen (N—H) group and oxygen (O) atoms (N—H⋯O), as well as weaker hydrogen bonds between carbon-hydrogen (C—H) groups and oxygen atoms (C—H⋯O). These interactions contribute to the overall stability of the crystal lattice. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![2-[3-(Dimethylamino)propoxy]aniline](/img/structure/B72349.png)